

Physical and chemical properties of (3-Chloropyridin-4-YL)methanol

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Compound of Interest

Compound Name: (3-Chloropyridin-4-YL)methanol

Cat. No.: B1354690

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An In-depth Technical Guide to (3-Chloropyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-4-YL)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive hydroxymethyl group and the chlorinated pyridine ring, make it a versatile intermediate in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physical and chemical properties of **(3-Chloropyridin-4-YL)methanol**, along with detailed experimental protocols and its applications in the development of novel therapeutic agents and crop protection agents.

Physicochemical Properties

The fundamental physical and chemical properties of **(3-Chloropyridin-4-YL)methanol** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
CAS Number	79698-53-6	[1] [2] [3]
Molecular Formula	C ₆ H ₆ CINO	[1] [2]
Molecular Weight	143.57 g/mol	[1] [2]
Appearance	White crystalline solid	
Melting Point	73-77 °C	
Boiling Point	273.9 °C at 760 mmHg	
Density	1.324 g/cm ³	[4] [5]
Flash Point	104.8 °C	
Refractive Index	1.531 (at 20 °C)	[6]
Storage	Room Temperature, in a dry and sealed container	[4]

Spectral Data

The structural characterization of **(3-Chloropyridin-4-YL)methanol** is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are critical for the structural elucidation of **(3-Chloropyridin-4-YL)methanol**. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring.

- ¹H NMR (in CDCl₃, 400 MHz): The expected proton signals would include a singlet for the two protons of the methylene group (-CH₂OH), and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).[\[7\]](#)[\[8\]](#)

- ^{13}C NMR (in CDCl_3 , 100 MHz): The carbon spectrum would show signals for the five carbons of the pyridine ring and one for the methylene carbon. The positions of these signals provide valuable information about the electronic environment of each carbon atom.[7][8]

Infrared (IR) Spectroscopy

The FTIR spectrum of **(3-Chloropyridin-4-YL)methanol** would exhibit characteristic absorption bands corresponding to its functional groups.

- O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} is characteristic of the hydroxyl group.
- C-H Stretch (aromatic): Signals typically appear above 3000 cm^{-1} .
- C-H Stretch (aliphatic): Signals for the methylene group would be observed in the 2850-2960 cm^{-1} region.[9]
- C=C and C=N Stretch (aromatic ring): These vibrations are expected in the 1400-1600 cm^{-1} range.
- C-O Stretch: A strong band in the 1000-1260 cm^{-1} region corresponds to the carbon-oxygen single bond of the primary alcohol.
- C-Cl Stretch: A band in the 600-800 cm^{-1} region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **(3-Chloropyridin-4-YL)methanol**, the mass spectrum would show a molecular ion peak (M^+) at m/z 143, with a characteristic isotopic pattern ($\text{M}+2$) at m/z 145 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.

Experimental Protocols

Synthesis of **(3-Chloropyridin-4-YL)methanol**

A common synthetic route to **(3-Chloropyridin-4-YL)methanol** involves the reduction of a suitable precursor such as 3-chloroisonicotinic acid or its ester derivative.

Protocol: Reduction of 3-Chloroisonicotinic Acid Methyl Ester

This protocol describes a representative procedure for the synthesis of **(3-Chloropyridin-4-YL)methanol**.

Materials:

- Methyl 3-chloroisonicotinate
- Lithium aluminum hydride (LiAlH_4) or Sodium borohydride (NaBH_4)
- Anhydrous tetrahydrofuran (THF) or Methanol
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Deionized water

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyl 3-chloroisonicotinate in anhydrous THF.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add a reducing agent such as lithium aluminum hydride (LiAlH_4) portion-wise to the stirred suspension. Caution: LiAlH_4 reacts violently with water.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining cooling.
- Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
- Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude **(3-Chloropyridin-4-YL)methanol**.

Purification

The crude product can be purified by recrystallization or column chromatography.

Protocol: Purification by Recrystallization

- Dissolve the crude **(3-Chloropyridin-4-YL)methanol** in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexane.[\[10\]](#)
- Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.
- Further cool the solution in an ice bath to maximize the yield of the precipitate.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Protocol: Purification by Column Chromatography

- Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
- Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

- Elute the column and collect the fractions containing the desired product, as identified by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **(3-Chloropyridin-4-YL)methanol**.^[11]

Chemical Reactivity and Applications

(3-Chloropyridin-4-YL)methanol is a key intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.^{[4][12]}

Applications in Drug Discovery

The structural motif of **(3-Chloropyridin-4-YL)methanol** is found in a number of compounds with potential therapeutic applications. It is particularly valuable in the synthesis of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.^[11] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be further functionalized to achieve potency and selectivity.^[11] Derivatives of this compound have been investigated for their potential to target various kinases involved in cell signaling pathways.^{[6][13][14]}

Applications in Agrochemicals

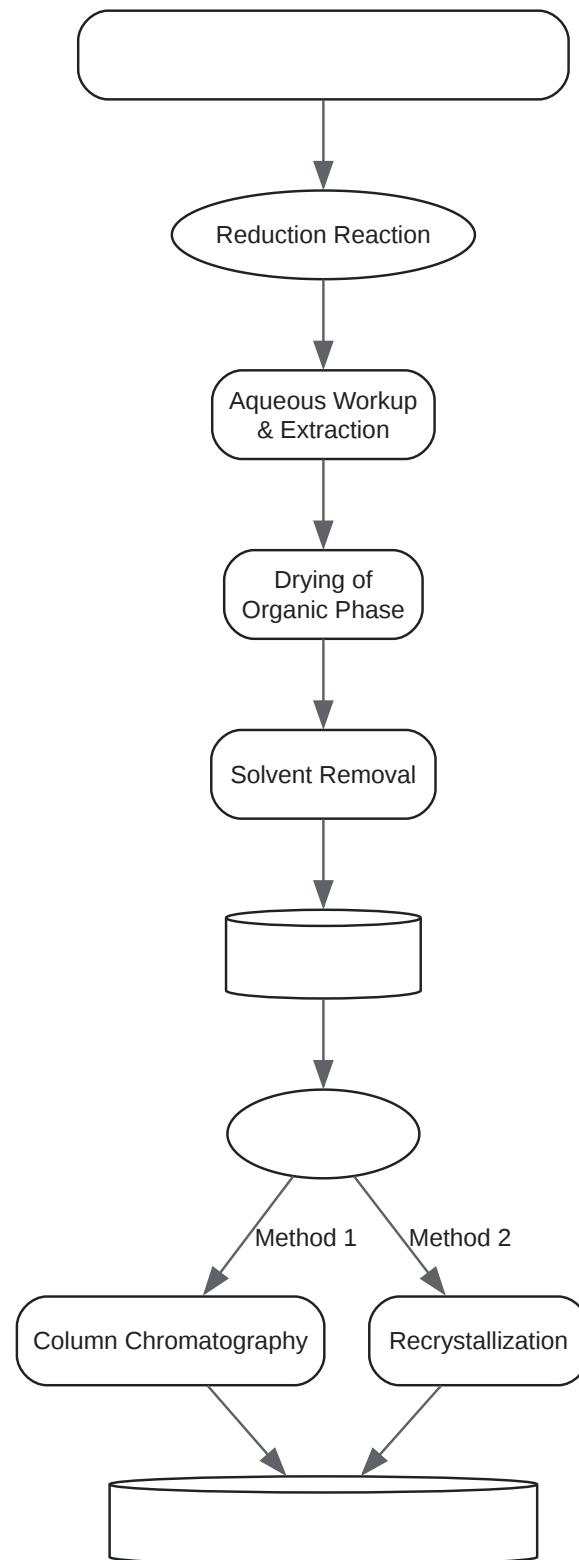
In the agrochemical sector, **(3-Chloropyridin-4-YL)methanol** is used as a precursor for the synthesis of novel herbicides and fungicides.^{[4][12]} The presence of the chloropyridine moiety can enhance the biological activity of the final product. The development of new agrochemicals is crucial for improving crop yields and managing resistance to existing treatments.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **(3-Chloropyridin-4-YL)methanol**.

General Synthesis and Purification Workflow

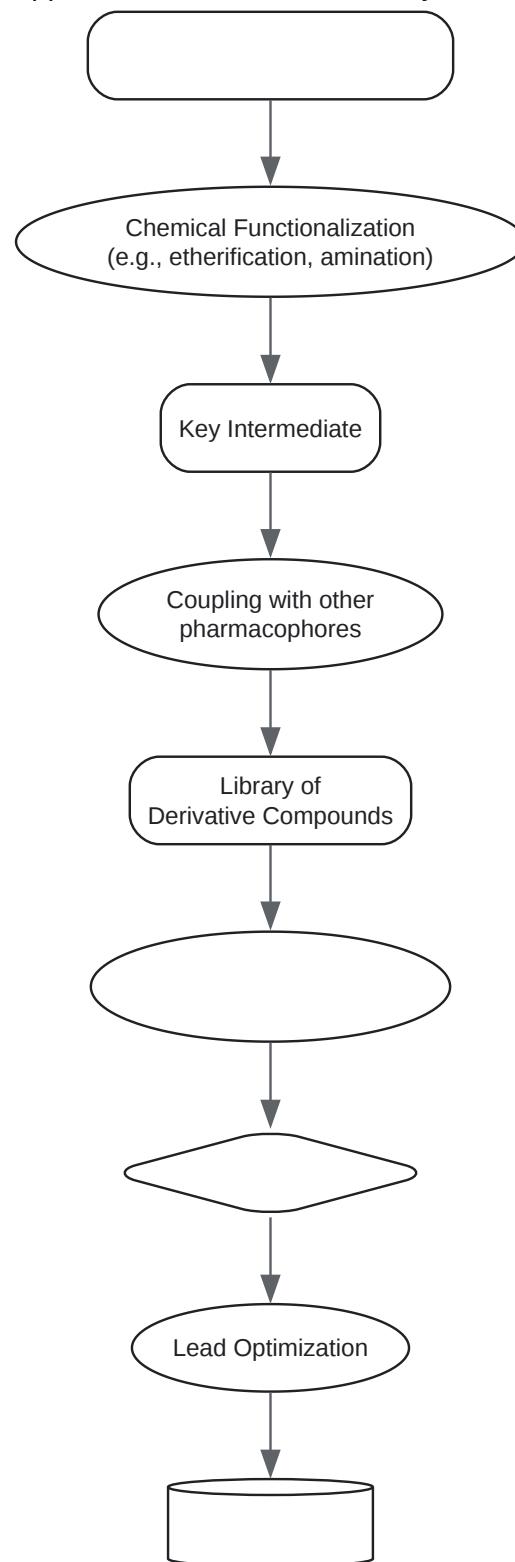
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Caption: A flowchart of the synthesis and purification process.

Role in Kinase Inhibitor Synthesis

This diagram illustrates the logical relationship of how **(3-Chloropyridin-4-YL)methanol** is utilized as a building block in the development of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

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Caption: The role of the compound in drug discovery.

Conclusion

(3-Chloropyridin-4-YL)methanol is a valuable and versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse range of complex molecules. This guide provides essential information for researchers and developers working with this compound, from its fundamental properties to its practical applications in synthetic chemistry. As research in kinase inhibitors and novel agrochemicals continues to expand, the importance of **(3-Chloropyridin-4-YL)methanol** as a key building block is expected to grow.

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